(1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid
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Overview
Description
(1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-azabicyclo[2.2.2]octane derivatives.
Formation of the Bicyclic Core: The bicyclic core is constructed through a series of cyclization reactions. These reactions often involve the use of strong bases or acids to facilitate ring closure.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Functional Group Modifications: Additional functional groups, such as the methylene and carboxylic acid groups, are introduced through various organic reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carboxylic acids to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its structural resemblance to certain natural products.
Medicine
Medically, derivatives of this compound are explored for their potential as therapeutic agents. The Boc protecting group is particularly useful in the synthesis of peptide-based drugs, where it protects amine groups during the synthesis process.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and catalysts.
Mechanism of Action
The mechanism of action of (1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing an amine group that can participate in further chemical reactions. This property is particularly useful in peptide synthesis, where the compound acts as a protected intermediate.
Comparison with Similar Compounds
Similar Compounds
(1R,3R,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid: Similar structure but lacks the methylene group.
(1R,3R,4S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid: Similar structure with a methyl group instead of a methylene group.
Uniqueness
The presence of the methylene group in (1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid distinguishes it from other similar compounds. This functional group provides additional reactivity, allowing for a broader range of chemical transformations and applications.
Properties
Molecular Formula |
C14H21NO4 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(1R,3R,4S)-5-methylidene-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C14H21NO4/c1-8-7-9-5-6-10(8)11(12(16)17)15(9)13(18)19-14(2,3)4/h9-11H,1,5-7H2,2-4H3,(H,16,17)/t9-,10+,11-/m1/s1 |
InChI Key |
WAFGLALEQUIWTM-OUAUKWLOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]([C@@H]1C(=O)O)C(=C)C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(=C)C2 |
Origin of Product |
United States |
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